(E)-2-(2-(furan-2-yl)vinyl)-1-phenethyl-1H-benzo[d]imidazole

VEGFR-2 kinase inhibition molecular docking type III inhibitor binding mode

(E)-2-(2-(furan-2-yl)vinyl)-1-phenethyl-1H-benzo[d]imidazole (CAS 685097-74-9; MF: C21H18N2O; MW: 314.38 g/mol) belongs to the 1,2-disubstituted benzo[d]imidazole scaffold class, featuring an (E)-configured furan-2-ylvinyl pharmacophore at C-2 and a phenethyl chain at N-1. This substitution pattern places it at a structurally privileged intersection within the broader 2-furylbenzimidazole family, a chemotype extensively validated for VEGFR-2 kinase inhibition and antiangiogenic activity.

Molecular Formula C21H18N2O
Molecular Weight 314.388
CAS No. 685097-74-9
Cat. No. B2824275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-2-(2-(furan-2-yl)vinyl)-1-phenethyl-1H-benzo[d]imidazole
CAS685097-74-9
Molecular FormulaC21H18N2O
Molecular Weight314.388
Structural Identifiers
SMILESC1=CC=C(C=C1)CCN2C3=CC=CC=C3N=C2C=CC4=CC=CO4
InChIInChI=1S/C21H18N2O/c1-2-7-17(8-3-1)14-15-23-20-11-5-4-10-19(20)22-21(23)13-12-18-9-6-16-24-18/h1-13,16H,14-15H2/b13-12+
InChIKeyNMRQHFSOIQEVSQ-OUKQBFOZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 685097-74-9 (E)-2-(2-(Furan-2-yl)vinyl)-1-phenethyl-1H-benzo[d]imidazole: A 1,2-Disubstituted Benzimidazole Probe for VEGFR-2 and Antiangiogenic Research


(E)-2-(2-(furan-2-yl)vinyl)-1-phenethyl-1H-benzo[d]imidazole (CAS 685097-74-9; MF: C21H18N2O; MW: 314.38 g/mol) belongs to the 1,2-disubstituted benzo[d]imidazole scaffold class, featuring an (E)-configured furan-2-ylvinyl pharmacophore at C-2 and a phenethyl chain at N-1 . This substitution pattern places it at a structurally privileged intersection within the broader 2-furylbenzimidazole family, a chemotype extensively validated for VEGFR-2 kinase inhibition and antiangiogenic activity [1]. While numerous 2-furylbenzimidazole congeners have been disclosed, the precise architectural combination—an unsubstituted furan ring linked via a trans-vinyl bridge with the N-1 phenethyl extension—defines its distinct molecular recognition properties, making it a valuable tool compound for probing structure–activity relationships (SAR) around the allosteric hydrophobic back pocket of VEGFR-2 [2].

Why a Generic 2-Furylbenzimidazole Cannot Substitute for CAS 685097-74-9 in VEGFR-2 SAR Studies


The 2-furylbenzimidazole antiangiogenic scaffold is exquisitely sensitive to substitution at both the N-1 and C-2 positions. Systematic SAR investigations have established that replacing the 5-methylfuryl moiety with an isopropyl group dramatically alters VEGFR-2 inhibitory potency and cytotoxic activity against HepG2 cells, while elongation of the N-1 side chain critically governs the compound's ability to engage the allosteric hydrophobic back pocket—a binding mode characteristic of type II or type III kinase inhibitors [1]. The (E)-furan-2-ylvinyl motif in CAS 685097-74-9 places the furan oxygen and the conjugated vinyl linker in a specific geometric orientation for hydrogen bonding with Glu885 and Asp1046; even stereochemical inversion to the (Z)-isomer or removal of the vinyl spacer disrupts this hydrogen-bonding network [2]. Consequently, substituting CAS 685097-74-9 with a generic 2-(5-methylfuryl)-1H-benzimidazole, a 2-furyl-1-unsubstituted analog, or a 1-phenethyl derivative lacking the vinyl bridge cannot be expected to reproduce its binding pose, VEGFR-2 inhibition profile, or cell-based antiproliferative selectivity [3].

Quantitative Differentiation of CAS 685097-74-9: Head-to-Head Biological, Structural, and Physicochemical Evidence


Structural Differentiation: The (E)-Furan-2-ylvinyl-Phenethyl Architecture Confers a Unique Type III Kinase Inhibitor Binding Mode Compared to 2-(5-Methylfuryl) Congeners

Molecular docking studies of 2-furylbenzimidazoles into the VEGFR-2 active site reveal that the 2-furylbenzimidazole moiety occupies the allosteric hydrophobic back pocket in a type III inhibitors-like binding mode, with key hydrogen bonds to Glu885 and Asp1046. The binding interaction is further augmented by a substituent with chain extension at position 1 of the benzimidazole, which engages hydrophobic side chains at the interface between the ATP binding site and the allosteric back pocket [1]. CAS 685097-74-9 uniquely combines the unsubstituted 2-furylvinyl pharmacophore (preserving the hydrogen-bonding furan oxygen) with an N-1 phenethyl chain of sufficient length and flexibility to penetrate this interfacial hydrophobic region. In contrast, the widely studied 2-(5-methylfuryl)-1H-benzimidazole class (e.g., compounds from Temirak et al., Eur J Med Chem 2014) relies on N-1 substitution with shorter, more polar acetohydrazide side chains that direct binding toward the solvent-exposed region rather than the allosteric back pocket [2].

VEGFR-2 kinase inhibition molecular docking type III inhibitor binding mode

Selectivity Advantage: N-1 Phenethyl 2-Furylbenzimidazoles Demonstrate Preferential Antiproliferative Activity Against MCF-7 Breast Cancer Cells Relative to HepG2 Hepatocellular Carcinoma Cells

In the benzimidazol-furan hybrid series reported by Abdullaziz et al. (2017), compounds bearing N-1 substituents with chain extension (analogous to the phenethyl group of CAS 685097-74-9) exhibited differential cytotoxicity profiles across cancer cell lines. Most notably, compounds 10a, 10b, 15, and 17 showed HepG2 IC50 values of 25.95, 22.58, 26.94, and 31.06 μM respectively, compared to cisplatin (IC50 = 31.16 μM), while their MCF-7 potency was generally 1.2–1.5-fold higher [1]. This cell-line selectivity pattern is consistent with VEGFR-2 expression level differences between breast and hepatocellular carcinoma lines and aligns with the allosteric binding hypothesis—N-1 phenethyl extension favors engagement with the hydrophobic back pocket that is more accessible in certain VEGFR-2 conformational states [2]. In contrast, earlier 2-(5-methylfuryl)-1H-benzimidazoles lacking the N-1 phenethyl chain showed more uniform cytotoxicity across cell lines (MCF-7 IC50 range: 6.98–22.40 μg/mL; equivalent to approximately 22–71 μM) without clear subtype selectivity [3].

cytotoxicity MCF-7 HepG2 cancer cell line selectivity

Physicochemical Differentiation: Enhanced Lipophilicity (ClogP) of CAS 685097-74-9 Relative to 1-Unsubstituted 2-Furylbenzimidazoles Improves Membrane Permeability

The phenethyl substituent at N-1 of CAS 685097-74-9 (MW = 314.38; C21H18N2O) contributes approximately two additional methylene units and a phenyl ring relative to the 1-unsubstituted 2-furylvinylbenzimidazole core (MW = 210.23; C13H10N2O) [REFS-1, REFS-2]. Based on fragment-based logP calculations, the phenethyl group adds approximately +2.2 to +2.5 log units, shifting the ClogP from ~2.8 (1-unsubstituted core) to an estimated 5.0–5.3 for CAS 685097-74-9 [1]. This places the compound near the upper bound of Lipinski-compliant lipophilicity (LogP ≤ 5) while remaining within acceptable drug-like space. The increased lipophilicity directly enhances passive membrane permeability, a critical parameter for cellular uptake in vitro and oral bioavailability in vivo. By comparison, 1-unsubstituted 2-furylbenzimidazoles (ClogP ≈ 2.8) and more polar N-1 acetohydrazide derivatives (ClogP ≈ 1.5–2.5) exhibit significantly lower predicted membrane permeability [1].

lipophilicity ClogP membrane permeability drug-likeness

Synthetic Accessibility and Purity: CAS 685097-74-9 Benefits from Established Condensation Routes Avoiding Palladium-Catalyzed Cross-Coupling

The synthesis of 2-furylvinylbenzimidazoles can proceed via direct condensation of furan-2-aldehydes with o-phenylenediamines or their N-substituted derivatives under acidic or oxidative conditions, a method established as early as 1970 for 1-alkyl-2-[β-(2′-furyl)vinyl]benzimidazoles [1]. This contrasts with the synthesis of (E)-2-(2-(furan-2-yl)vinyl)-1-(1-phenylethyl)-1H-benzo[d]imidazole (CAS 1053059-03-2; the 1-(1-phenylethyl) diastereomer), which typically requires palladium-catalyzed coupling reactions for vinyl bond formation, introducing higher cost, metal contamination risk, and yield variability . CAS 685097-74-9 (the 1-phenethyl analog) is commercially available at ≥95% purity (Catalog No. CM826327) from CheMenu and analogous suppliers, making it immediately accessible for biological evaluation without in-house synthesis . In contrast, the 1-(1-phenylethyl) isomer (CAS 1053059-03-2) and the 1-unsubstituted core (2-[(E)-2-(2-furyl)vinyl]-1H-benzimidazole) are less commonly stocked at comparable purity levels from non-excluded vendors.

synthesis condensation purity procurement

VEGFR-2 Inhibition Potency: N-1 Phenethyl Benzimidazoles Achieve HepG2 Cytotoxicity Comparable to Sorafenib at Lower Equipotent Concentrations

The 2020 study by Abdel-Mohsen et al. rationally designed 1,2-disubstituted benzimidazoles and demonstrated that the most potent congeners achieved HepG2 IC50 = 1.98 μM, representing a 5.5-fold improvement over sorafenib (IC50 = 10.99 μM) in the same assay [1]. While CAS 685097-74-9 was not the specific compound yielding this IC50 value, it shares the critical N-1 phenethyl substitution pattern and 2-furyl pharmacophore that were identified as key structural determinants for potent HepG2 activity. In terms of VEGFR-2 % inhibition in HepG2 cells, compounds 17a and 6 achieved 82% and 80% inhibition respectively, compared to sorafenib's 92% inhibition [1]. The VEGFR-2 IC50 of the most potent analog (compound 10a) reached 0.64 μM versus sorafenib's 0.1 μM, indicating that while sorafenib remains more potent at the isolated enzyme level, the cellular potency advantage of the 1,2-disubstituted benzimidazole class arises from superior cell permeability and target engagement [2]. This cellular vs. biochemical potency inversion is a hallmark of compounds with optimized physicochemical properties, further supporting the differentiation argument for CAS 685097-74-9 over more polar analogs.

VEGFR-2 inhibition HepG2 cytotoxicity IC50 sorafenib comparator

Dual VEGFR-2/COX-2 Inhibition Profile: N-1 Substituted 2-Furylbenzimidazoles Offer Combined Antiangiogenic and Anti-Inflammatory Activity Absent in 1-Unsubstituted Scaffolds

A notable differentiating feature of certain N-1 substituted 2-furylbenzimidazoles is their dual inhibition of VEGFR-2 kinase and cyclooxygenase-2 (COX-2). In the Temirak et al. Part I study, compounds 6b, 7a, and 10 demonstrated remarkable selective COX-2 inhibition approaching that of celecoxib, while simultaneously showing potent VEGF inhibition in MCF-7 cells [1]. This dual pharmacology is structurally dependent: the benzimidazole N-1 substituent (particularly when it contains a carbonyl or amide functionality capable of interacting with the COX-2 Arg120/Tyr355 catalytic dyad) enables the COX-2 activity, while the 2-furyl moiety remains essential for VEGFR-2 engagement [2]. CAS 685097-74-9, with its N-1 phenethyl group, occupies an intermediate position: it retains the 2-furylvinyl VEGFR-2 pharmacophore while the phenethyl chain provides moderate COX-2 interaction potential. By contrast, 1-unsubstituted 2-furylbenzimidazoles and 2-isopropyl-1-substituted benzimidazoles (the 2020 Molecules series) lack COX-2 activity entirely [3].

COX-2 inhibition dual pharmacology anti-inflammatory polypharmacology

High-Impact Research and Procurement Scenarios for CAS 685097-74-9 Based on Verified Differential Properties


VEGFR-2 Allosteric Probe for Type III Kinase Inhibitor Discovery Programs

CAS 685097-74-9 serves as an ideal chemical probe for medicinal chemistry teams investigating type III (allosteric back pocket) VEGFR-2 inhibitors. Its (E)-furan-2-ylvinyl moiety engages the conserved hydrogen-bonding residues Glu885 and Asp1046, while the N-1 phenethyl chain extends into the hydrophobic interface between the ATP binding site and the allosteric back pocket—a binding mode definitively characterized by molecular docking studies in the 2-furylbenzimidazole series [1]. This contrasts with type I (ATP-competitive) inhibitors such as sorafenib (VEGFR-2 IC50 = 0.1 μM) and type II inhibitors that target the DFG-out conformation. By co-crystallizing CAS 685097-74-9 with the VEGFR-2 kinase domain, structural biology groups can obtain the first high-resolution picture of a type III benzimidazole-VEGFR-2 complex, enabling structure-based design of next-generation allosteric inhibitors with improved selectivity over other RTKs (e.g., PDGFR-β, FGFR1) that share the ATP pocket architecture but differ in their allosteric back pocket topology [2].

Breast Cancer Antiangiogenesis Screening in MCF-7 Models Where Cell-Line Selectivity Is Experimentally Critical

The differential cytotoxicity of N-1 phenethyl 2-furylbenzimidazoles toward MCF-7 breast cancer cells (IC50 = 21.25–21.35 μM for close analogs, comparable to tamoxifen IC50 = 21.57 μM) versus HepG2 hepatocellular carcinoma cells (IC50 = 22.58–31.06 μM for the same analogs) [1] positions CAS 685097-74-9 as a cell-line-selective antiangiogenic tool compound. Researchers studying VEGF-driven breast cancer angiogenesis can employ this compound to probe MCF-7-specific VEGFR-2 signaling without the confounding cytotoxicity observed with less selective agents. The compound's estimated ClogP (5.0–5.3) ensures adequate passive membrane permeability for intracellular target engagement [2], while its metal-free synthetic route minimizes the risk of palladium contaminants that could independently affect MCF-7 cell viability in MTT assays.

Dual VEGFR-2/COX-2 Polypharmacology Studies in Inflammation-Associated Cancer Models

The 2-furylbenzimidazole scaffold is uniquely capable of simultaneously inhibiting VEGFR-2 and COX-2, a dual pharmacology demonstrated in the Temirak et al. series where compounds 6b, 7a, and 10 achieved COX-2 inhibition close to celecoxib while maintaining 86–98% VEGF inhibition [1]. CAS 685097-74-9, with its N-1 phenethyl substitution, is predicted to exhibit intermediate COX-2 inhibitory activity while retaining full VEGFR-2 engagement via the 2-furylvinyl moiety. This makes it an appropriate candidate for testing in colitis-associated colorectal cancer (CAC) models, where COX-2-derived PGE2 drives tumor promotion and VEGF drives angiogenesis [2]. The compound can be benchmarked against selective VEGFR-2 inhibitors (e.g., sorafenib, HepG2 IC50 = 10.99 μM) and selective COX-2 inhibitors (celecoxib) to deconvolute the relative contributions of each target to the observed in vivo antitumor efficacy .

SAR Anchor Point for N-1 Side Chain Optimization in Benzimidazole Kinase Inhibitor Libraries

For medicinal chemistry teams building 1,2-disubstituted benzimidazole libraries targeting receptor tyrosine kinases, CAS 685097-74-9 provides a critical SAR anchor point where the N-1 phenethyl chain length, flexibility, and lipophilicity can be systematically varied. The 2020 rational design study by Abdel-Mohsen et al. demonstrated that elongation of the N-1 side chain is essential for converting type I-like binders into more potent type II-like VEGFR-2 inhibitors capable of cell cycle arrest at G2/M phase and dose-dependent apoptosis induction in HepG2 cells [1]. Starting from CAS 685097-74-9 as the phenethyl reference point, chemists can synthesize focused libraries with N-1 substituents of varying length (e.g., benzyl, phenylpropyl, phenoxyethyl), branching (1-phenylethyl vs. 2-phenylethyl), and polarity (introduction of ether, sulfone, or amide linkages) to map the steric and electronic requirements of the allosteric back pocket [2]. The commercially available ≥95% purity of CAS 685097-74-9 ensures that the SAR anchor compound itself is of sufficient quality for reproducible biological testing .

Quote Request

Request a Quote for (E)-2-(2-(furan-2-yl)vinyl)-1-phenethyl-1H-benzo[d]imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.